molecular formula C18H30N4OS B5194060 (3R,4R)-1-(3-methylsulfanylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol

(3R,4R)-1-(3-methylsulfanylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol

Cat. No.: B5194060
M. Wt: 350.5 g/mol
InChI Key: ZQUHQPDEKKNHHM-IAGOWNOFSA-N
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Description

(3R,4R)-1-(3-methylsulfanylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol is a complex organic compound that features a piperidine ring substituted with a pyridinylpiperazine and a methylsulfanylpropyl group. Compounds of this nature are often studied for their potential pharmacological properties, including their interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-(3-methylsulfanylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol typically involves multiple steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridinylpiperazine Group: This step may involve nucleophilic substitution reactions where the piperidine ring is reacted with a pyridinylpiperazine derivative.

    Attachment of the Methylsulfanylpropyl Group: This can be done through alkylation reactions using a suitable methylsulfanylpropyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitrogen atoms in the piperazine or pyridine rings.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced nitrogen-containing rings.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity Studies: Researchers may study the compound for its interactions with enzymes, receptors, or other biological targets.

Medicine

    Pharmacological Research: The compound could be investigated for potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

    Chemical Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (3R,4R)-1-(3-methylsulfanylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol would depend on its specific biological targets. Generally, compounds with similar structures may interact with:

    Receptors: Binding to specific receptors and modulating their activity.

    Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Ion Channels: Modulating the activity of ion channels, affecting cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-1-(3-methylsulfanylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol: can be compared with other piperidine derivatives, such as:

Uniqueness

  • Structural Features : The presence of both a pyridinylpiperazine and a methylsulfanylpropyl group makes it unique compared to other piperidine derivatives.
  • Biological Activity : Its specific interactions with biological targets may differ from those of similar compounds, leading to unique pharmacological properties.

Properties

IUPAC Name

(3R,4R)-1-(3-methylsulfanylpropyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4OS/c1-24-14-4-8-20-9-6-16(17(23)15-20)21-10-12-22(13-11-21)18-5-2-3-7-19-18/h2-3,5,7,16-17,23H,4,6,8-15H2,1H3/t16-,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUHQPDEKKNHHM-IAGOWNOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCN1CCC(C(C1)O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCCN1CC[C@H]([C@@H](C1)O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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